Cas no 126476-48-0 (2-fluoro-6-(propan-2-yl)aniline)

2-Fluoro-6-(propan-2-yl)aniline is a fluorinated aromatic amine derivative characterized by the presence of an isopropyl group and a fluorine substituent on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for constructing complex molecules. The fluorine atom enhances metabolic stability and influences electronic properties, while the isopropyl group contributes to steric effects, making it useful in fine-tuning reactivity. Its well-defined structure allows for precise modifications in medicinal chemistry applications, particularly in the development of bioactive compounds. The compound is typically handled under controlled conditions due to its amine functionality.
2-fluoro-6-(propan-2-yl)aniline structure
126476-48-0 structure
Product name:2-fluoro-6-(propan-2-yl)aniline
CAS No:126476-48-0
MF:C9H12FN
MW:153.196685791016
MDL:MFCD18824824
CID:103429
PubChem ID:15014768

2-fluoro-6-(propan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-fluoro-6-(1-methylethyl)-
    • 2-fluoro-6-propan-2-ylaniline
    • Benzenamine, 2-fluoro-6-(1-methylethyl)- (9CI)
    • 2-fluoro-6-isopropylaniline
    • 2-fluoro-6-isopropylaniline(WXFC0394)
    • 2-fluoro-6-(propan-2-yl)aniline
    • SCHEMBL9751353
    • AKOS024050120
    • CS-0343430
    • W13839
    • VZWWFQXGHKEDAN-UHFFFAOYSA-N
    • AS-64564
    • 2-fluoro-6-isopropyl aniline
    • 126476-48-0
    • EN300-2956419
    • MFCD18824824
    • SB76010
    • DTXSID80566972
    • BENZENAMINE, 2-FLUORO-6-(1-METHYLETHYL)-
    • DB-273756
    • MDL: MFCD18824824
    • Inchi: InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3
    • InChI Key: VZWWFQXGHKEDAN-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C(C)C)C=1N

Computed Properties

  • Exact Mass: 153.09546
  • Monoisotopic Mass: 153.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

2-fluoro-6-(propan-2-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2956419-5g
2-fluoro-6-(propan-2-yl)aniline
126476-48-0
5g
$2940.0 2023-09-06
Enamine
EN300-2956419-1.0g
2-fluoro-6-(propan-2-yl)aniline
126476-48-0 95.0%
1.0g
$1014.0 2025-03-19
Enamine
EN300-2956419-0.25g
2-fluoro-6-(propan-2-yl)aniline
126476-48-0 95.0%
0.25g
$933.0 2025-03-19
Enamine
EN300-2956419-10.0g
2-fluoro-6-(propan-2-yl)aniline
126476-48-0 95.0%
10.0g
$4360.0 2025-03-19
Enamine
EN300-2956419-1g
2-fluoro-6-(propan-2-yl)aniline
126476-48-0
1g
$1014.0 2023-09-06
A2B Chem LLC
AA37169-250mg
Benzenamine, 2-fluoro-6-(1-methylethyl)-
126476-48-0 95%
250mg
$963.00 2024-04-20
Aaron
AR000TJ1-1g
Benzenamine, 2-fluoro-6-(1-methylethyl)-
126476-48-0 95%
1g
$2066.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414100-1g
2-Fluoro-6-isopropylaniline
126476-48-0 97%
1g
¥15351.00 2024-08-09
abcr
AB489178-250 mg
2-Fluoro-6-isopropylaniline
126476-48-0
250MG
€1,259.50 2023-04-20
eNovation Chemicals LLC
D571086-10g
2-Fluoro-6-Isopropylaniline
126476-48-0 95%
10g
$2480 2024-08-03

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